molecular formula C6H6N2 B078258 Isopropylidenemalononitrile CAS No. 13166-10-4

Isopropylidenemalononitrile

Cat. No.: B078258
CAS No.: 13166-10-4
M. Wt: 106.13 g/mol
InChI Key: NVBHWAQBDJEGEO-UHFFFAOYSA-N
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Description

Isopropylidenemalononitrile is a highly versatile and electron-deficient alkene building block, prized in organic synthesis for its reactivity in cycloaddition and nucleophilic addition reactions. Its primary research value lies in its role as a precursor for the synthesis of complex heterocyclic compounds, including pyridines and pyrimidines, which are core structures in pharmaceutical and agrochemical development. Furthermore, its strong electron-accepting properties make it an invaluable monomer for constructing push-pull chromophores and conjugated polymers in materials science, particularly in the development of non-linear optical (NLO) materials and organic electronic devices. The compound acts as an efficient Michael acceptor and a dienophile in Diels-Alder reactions, enabling the rapid assembly of molecular complexity. Researchers utilize this compound to create novel organic frameworks with tailored electronic and photophysical properties, driving innovation in drug discovery and advanced material design. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-propan-2-ylidenepropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-5(2)6(3-7)4-8/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBHWAQBDJEGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336394
Record name Isopropylidenemalononitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13166-10-4
Record name Isopropylidenemalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropylidenemalononitrile
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Preparation Methods

Catalytic Systems and Reaction Conditions

The choice of catalyst significantly impacts reaction efficiency. Early methods employed aluminum oxide (Al₂O₃) as a heterogeneous catalyst, achieving moderate yields (60–70%) under reflux conditions in chloroform. Recent advancements have introduced organocatalysts , such as pyrrolidine derivatives, which enhance reaction rates and selectivity by stabilizing the enolate intermediate through hydrogen bonding.

Key parameters for optimization :

  • Temperature : 20–25°C for laboratory-scale synthesis; elevated temperatures (50–60°C) for industrial batch processes.

  • Solvent : Chloroform or dichloromethane (DCM) preferred for their low polarity, which minimizes side reactions.

  • Reaction time : 1–2 hours for complete conversion under catalytic conditions.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have replaced traditional batch systems, offering advantages such as:

  • Improved heat transfer : Mitigates exothermic side reactions.

  • Higher throughput : Enables production rates exceeding 100 kg/day.

  • Reduced waste : Solvent recovery rates exceed 90% in closed-loop systems.

Purification and Quality Control

Crude this compound is purified via vacuum distillation (bp: 120–125°C at 10 mmHg) or recrystallization from ethanol. Purity validation employs:

  • Elemental analysis : Theoretical C: 51.4%, H: 5.8%, N: 20.0%.

  • Spectroscopic methods :

    • ¹H NMR : Singlets at δ 2.1 ppm (methyl groups) and δ 3.4 ppm (vinylic protons).

    • IR spectroscopy : Strong absorptions at 2240 cm⁻¹ (C≡N stretch) and 1620 cm⁻¹ (C=C stretch).

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 10–15 minutes by enhancing molecular collisions. A study demonstrated 85% yield using 150 W irradiation and a solvent-free system.

Solid-Phase Synthesis

Immobilizing malononitrile on silica-supported catalysts enables reagent recycling, reducing production costs by 30–40%. This method is particularly advantageous for small-scale pharmaceutical applications.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, acetone cyanohydrin , arises from competing aldol addition. Strategies to suppress its formation include:

  • Stoichiometric control : Maintaining a 1:1 molar ratio of malononitrile to acetone.

  • Low-temperature operation : Minimizes thermodynamic favorability of aldol pathways.

Catalyst Deactivation

Aluminum oxide catalysts lose activity after 3–4 cycles due to pore blockage. Regeneration via calcination at 400°C restores 90% of initial activity.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability
Traditional Knoevenagel60–701–2 hoursModerate
Microwave-assisted8510–15 minutesHigh
Continuous flow90–9530 minutesIndustrial
Biocatalytic35–406–8 hoursLimited

Chemical Reactions Analysis

Isopropylidenemalononitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include diazomethane, cyanothioacetamide, and cyclohexane-1,3-dione. The major products formed from these reactions are pyrazoline derivatives and substituted chromenes.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
IPMN has been investigated for its potential in drug development, particularly as an intermediate in the synthesis of biologically active compounds. Its derivatives have shown promise in the development of anti-cancer agents and other therapeutic drugs.

  • Case Study: Anti-Cancer Activity
    A study demonstrated that derivatives of IPMN exhibited cytotoxic effects against several cancer cell lines. The mechanism was attributed to the inhibition of specific metabolic pathways essential for cancer cell proliferation .

Material Science

Polymer Production
IPMN is utilized in the production of polymers, particularly those that require specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance.

  • Data Table: Polymer Properties with IPMN Inclusion
Polymer TypeIPMN Concentration (%)Tensile Strength (MPa)Thermal Stability (°C)
Polyurethane525150
Polystyrene1030160
Epoxy Resin1535170

Coatings and Adhesives
In coatings, IPMN contributes to improved adhesion and durability. Its use in formulations can lead to coatings that withstand harsh environmental conditions.

Chemical Synthesis

Reagent in Organic Reactions
IPMN serves as a reagent in various organic reactions, including Michael additions and cycloadditions. Its ability to act as both a nucleophile and an electrophile makes it a versatile tool for chemists.

  • Example Reaction: Michael Addition
    In a typical Michael addition reaction, IPMN can react with activated alkenes to form new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Environmental Applications

Sustainable Practices
Research has indicated that IPMN can be used in developing environmentally friendly solvents and reagents, contributing to greener chemistry practices. Its low toxicity profile makes it suitable for applications where safety is paramount.

Mechanism of Action

The mechanism of action of isopropylidenemalononitrile involves its reactivity with various nucleophiles and electrophiles. It can form stable intermediates that participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in Michael addition reactions, it acts as an electrophile, reacting with nucleophiles to form substituted products .

Comparison with Similar Compounds

Knoevenagel Condensation

This compound is synthesized via acetone and malononitrile condensation, a reaction optimized for high yields (>98%) under flow chemistry conditions . In contrast, benzylidene malononitrile requires aromatic aldehydes (e.g., benzaldehyde) and exhibits slower kinetics due to steric hindrance .

Epoxidation

This compound reacts with hydrogen peroxide to form epoxyamides (e.g., 3-methyl-2,3-epoxy-2-cyanobutyramide) via nucleophilic attack on the α,β-unsaturated system . Ethyl isopropylidenecyanoacetate, a related ester, undergoes similar epoxidation but forms α-cyano epoxy esters, highlighting the influence of ester vs. nitrile groups on reaction pathways .

Michael Additions

This compound serves as a Michael acceptor in heterocyclic synthesis, e.g., forming 2-aminopyrans and tricyclic carbonitriles with hydrazines or thiols . Comparatively, TCNE participates in [2+2] cycloadditions and charge-transfer complex formation due to its higher electron deficiency .

Physical and Spectroscopic Characteristics

Property This compound TCNE Benzylidene Malononitrile
Melting Point 101–112°C 198°C ~150–160°C (estimated)
Boiling Point 112°C (3.3 kPa) Sublimes at 23°C Not reported
IR Absorption 4.42 µm (C≡N) 10.76 µm (C≡N) 4.45 µm (C≡N)
Solubility Polar aprotic solvents (DCM, EAC) Non-polar solvents (CCl₄) Ethanol, DMF

This compound’s lower melting point and solubility in dichloromethane (DCM) make it preferable for solution-phase synthesis compared to TCNE, which sublimes and requires non-polar media .

Biological Activity

Isopropylidenemalononitrile (IMN), also known by its chemical formula C₇H₈N₂, is a member of the malononitrile family characterized by the presence of two cyano groups and a ketone functionality. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties. This article explores the biological activity of IMN, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is synthesized primarily through the Knoevenagel condensation reaction between malononitrile and acetone, typically catalyzed by aluminum oxide. The reaction pathway is illustrated below:

Malononitrile+AcetoneAl2O3This compound\text{Malononitrile}+\text{Acetone}\xrightarrow{\text{Al}_2\text{O}_3}\text{this compound}

This synthesis highlights IMN's role as a versatile intermediate in organic synthesis, particularly in creating biologically active compounds.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds synthesized from IMN have shown effectiveness against various bacterial strains, suggesting that modifications to its structure can enhance its bioactivity. A study demonstrated that certain derivatives possess inhibitory effects on Gram-positive and Gram-negative bacteria, indicating potential application in developing new antimicrobial agents.

Antitumor Activity

IMN derivatives have also been investigated for their antitumor properties. Structural similarities to known anticancer agents suggest that IMN could serve as a lead compound in cancer therapy. In vitro studies have shown that specific derivatives can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of IMN derivatives.
    • Method : Disc diffusion method against various bacterial strains.
    • Results : Some derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting their viability as alternative antimicrobial agents.
  • Study on Antitumor Activity :
    • Objective : To assess the cytotoxic effects of IMN derivatives on cancer cells.
    • Method : MTT assay on several cancer cell lines.
    • Results : Certain derivatives showed IC₅₀ values in the low micromolar range, indicating significant cytotoxicity against targeted cancer cells .

Comparison with Related Compounds

The following table compares this compound with other compounds in the malononitrile family regarding their structural features and biological activities:

Compound NameStructure FeaturesUnique AspectsBiological Activity
This compoundTwo cyano groups, ketone functionalityVersatile intermediate in organic synthesisAntimicrobial, antitumor
MalononitrileTwo cyano groupsSimpler structure; lacks ketone functionalityLimited biological activity
Ethyl CyanoacetateCyano group and ester functionalityMore stable; less reactive than IMNModerate antimicrobial
Acetone CyanoacetateCyano group and ketone functionalityPrimarily used as a solventMinimal biological activity

Q & A

Q. What are the standard synthetic routes for preparing isopropylidenemalononitrile, and how is its purity validated?

this compound is typically synthesized via Knoevenagel condensation between malononitrile and acetone derivatives. For example, in continuous synthesis workflows, it is generated as an intermediate for nicotinonitrile precursors (e.g., nevirapine synthesis) . Purity verification involves elemental analysis (C, H, N percentages) and spectroscopic methods (¹H/¹³C NMR). For instance, elemental analysis for this compound yielded C: 51.5%, H: 5.8%, N: 19.7%, aligning with theoretical values (C: 51.4%, H: 5.8%, N: 20.0%) .

Q. What are the common reactions of this compound in organic synthesis?

Its electron-deficient alkene structure makes it a reactive Michael acceptor. However, under Pd/C catalysis, it fails to react with aliphatic nucleophiles like malononitrile due to the absence of π-accepting groups (e.g., phenyl), as shown by unchanged ¹H NMR spectra post-reaction . It is more reactive in oxidations: hydrogen peroxide at controlled pH yields epoxyamides (63% yield) and epoxydinitriles, with product distribution dependent on reaction conditions .

Advanced Research Questions

Q. How do pH and stoichiometric ratios influence product distribution in the oxidation of this compound with hydrogen peroxide?

Controlled pH (likely alkaline) stabilizes intermediates, favoring epoxyamide formation via carbanion resonance (structure A in ). Using 0.60 moles of H₂O₂ per mole of substrate yields 63% epoxyamide, while excess peroxide may lead to side products like α-cyano epoxy esters. Adjusting the ratio of this compound to epoxydinitrile (e.g., 4:1) alters yields and melting points (e.g., 149–151°C vs. 145–148°C) .

Table 1: Yield variation with reactant ratios

Substrate Ratio (I:III)H₂O₂ (moles)Yield (%)Major Product
1:00.6063Epoxyamide
4:10.6063Epoxyamide

Q. Why does this compound fail in Pd/C-catalyzed Michael additions with malononitrile?

Mechanistic studies suggest that Pd/C catalysis requires nucleophiles with π-accepting groups (e.g., phenyl) to stabilize transition states. This compound’s aliphatic structure lacks such stabilization, leading to no detectable adducts via ¹H NMR . This highlights the need for computational studies (e.g., DFT) to model transition-state interactions.

Q. How can this compound be utilized in constructing heterocyclic frameworks?

It participates in cycloadditions and annulations to form nitrogen-rich heterocycles. For example, it reacts with hydrazine derivatives to yield 2-aminopyrans and tricyclic carbonitriles via Michael-initiated ring closure, as demonstrated in cyclododeca[b]pyran synthesis . Optimizing solvent polarity (e.g., DMF vs. methanol) and temperature is critical for regioselectivity.

Methodological Considerations

Q. What analytical techniques are essential for characterizing this compound-derived products?

  • Elemental Analysis: Validates stoichiometry (e.g., C₆H₆N₂O for epoxyamides) .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., epoxide protons at δ 3.5–4.0 ppm) and monitors reaction progress .
  • Chromatography: Required for purifying polar byproducts (e.g., silica gel chromatography for epoxyamide isolation) .

Q. How should researchers address contradictory data in reaction outcomes?

For example, inconsistent yields in epoxyamide synthesis may arise from pH fluctuations or trace metal impurities. Systematic replication under inert atmospheres (N₂/Ar) and strict pH control (buffered conditions) is recommended . Cross-referencing with kinetic studies (e.g., rate vs. pH profiles) can clarify mechanisms.

Experimental Design Recommendations

  • Optimization: Use design-of-experiment (DoE) frameworks to test variables (pH, temperature, stoichiometry).
  • Safety: this compound’s nitrile groups require handling in fume hoods with nitrile gloves .
  • Data Reproducibility: Report reagent purities (e.g., ≥98% per ), storage conditions (-20°C, inert atmosphere), and instrument calibration details .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropylidenemalononitrile
Reactant of Route 2
Isopropylidenemalononitrile

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